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Cat. No.: B1215977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Aluminum sec-butoxide, a key precursor in the synthesis of advanced materials and a

reagent in organic chemistry, possesses a deceptively simple nominal formula, Al(O-sec-Bu)₃.

However, its true chemical structure is far more complex. This technical guide delves into the

experimental determination of the structure of aluminum sec-butoxide, providing an in-depth

analysis of the spectroscopic and analytical techniques employed to elucidate its oligomeric

nature and the coordination environment of the aluminum centers. For professionals in drug

development, understanding the reactivity and structural nuances of metal alkoxides is crucial

for the synthesis of complex organic molecules and the development of novel drug delivery

systems.

The Oligomeric Nature of Aluminum Alkoxides
Unlike simple monomeric structures, aluminum alkoxides, including aluminum sec-butoxide,

exhibit a strong tendency to form oligomers such as dimers, trimers, and tetramers. This

association occurs through the formation of bridging alkoxide groups, which allows the

aluminum atoms to expand their coordination sphere beyond the simple trigonal planar

geometry. The degree of oligomerization and the coordination number of the aluminum atoms

(typically 4, 5, or 6) are influenced by the steric bulk of the alkoxide groups and the surrounding

chemical environment, such as the solvent.
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Experimental Determination of the Chemical
Structure
The definitive elucidation of the chemical structure of aluminum sec-butoxide relies on a

combination of spectroscopic and analytical techniques. While a single-crystal X-ray diffraction

structure of the parent aluminum sec-butoxide remains elusive in publicly available literature,

a wealth of information from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-

Transform Infrared (FT-IR) spectroscopy, and mass spectrometry provides a detailed picture of

its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information

about the chemical environment of atomic nuclei. For aluminum sec-butoxide, ¹H, ¹³C, and

²⁷Al NMR are particularly informative.

A typical experimental protocol for acquiring NMR spectra of aluminum sec-butoxide is as

follows:

Sample Preparation: A known quantity of high-purity aluminum sec-butoxide is dissolved in

a deuterated solvent (e.g., chloroform-d, CDCl₃) inside an NMR tube under an inert

atmosphere (e.g., argon or nitrogen) to prevent hydrolysis. Concentrations typically range

from 10 to 50 mg/mL.

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or

higher for ¹H).

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30°

pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR: A proton-decoupled experiment (e.g., using a DEPT or PENDANT pulse

sequence) is used to simplify the spectrum and enhance sensitivity. A longer relaxation delay

(5-10 seconds) may be necessary due to the longer relaxation times of quaternary carbons.

²⁷Al NMR: As a quadrupolar nucleus, ²⁷Al often produces broad signals. A high-field

spectrometer is advantageous. A single-pulse experiment with a short pulse width and a fast
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repetition rate is typically used. The chemical shifts are referenced to an external standard,

such as a solution of Al(NO₃)₃ in D₂O.

While a complete set of assigned peaks for pure, isolated aluminum sec-butoxide is not

consistently reported due to its complex oligomeric nature and potential for hydrolysis, data

from related studies on its chelated complexes provide valuable insights[1]. The following table

summarizes expected chemical shift ranges based on analogous aluminum alkoxides and

general principles of NMR spectroscopy.

Nucleus
Chemical Shift (δ)
ppm

Multiplicity Assignment

¹H ~3.8 - 4.2 multiplet

-CH- (methine proton

of the sec-butoxy

group)

¹H ~1.4 - 1.7 multiplet

-CH₂- (methylene

protons of the sec-

butoxy group)

¹H ~1.1 - 1.3 doublet

-CH₃ (methyl protons

adjacent to the

methine)

¹H ~0.8 - 1.0 triplet

-CH₃ (terminal methyl

protons of the ethyl

group)

¹³C ~65 - 75 CH -CH-O-

¹³C ~30 - 35 CH₂ -CH₂-

¹³C ~20 - 25 CH₃
-CH₃ (adjacent to

methine)

¹³C ~10 - 15 CH₃ -CH₃ (terminal)

²⁷Al ~30 - 70 broad
Tetra-, penta-, or

hexa-coordinate Al
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Note: The exact chemical shifts and multiplicities can vary significantly depending on the

specific oligomeric form and the solvent used.

Studies on aluminum sec-butoxide dissolved in diacetone alcohol have shown the formation

of five-coordinated aluminum species from the original four-coordinated ones, indicating a

dynamic equilibrium in solution[2]. Research on other aluminum alkoxides using solid-state ²⁷Al

NMR has distinguished between tetrahedral and octahedral aluminum environments in

oligomeric structures[3].

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy probes the vibrational frequencies of chemical bonds and is particularly

useful for identifying functional groups. In the context of aluminum sec-butoxide, it is used to

confirm the presence of Al-O and C-O bonds and to monitor for the presence of O-H bonds,

which would indicate hydrolysis.

Sample Preparation: A thin film of neat liquid aluminum sec-butoxide is placed between

two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a

suitable solvent (e.g., hexane) can be analyzed in a liquid cell. All handling must be

performed in a dry, inert atmosphere.

Instrumentation: The spectrum is recorded using an FT-IR spectrometer, typically over the

range of 4000 to 400 cm⁻¹. A background spectrum of the empty cell or salt plates is

recorded and subtracted from the sample spectrum.

The FT-IR spectrum of aluminum sec-butoxide is characterized by the following key

absorption bands:
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Wavenumber (cm⁻¹) Vibration Type Assignment

2850 - 3000 C-H stretching
Aliphatic C-H bonds in the sec-

butoxy groups

1300 - 1470 C-H bending
Aliphatic C-H bonds in the sec-

butoxy groups

1000 - 1150 C-O stretching
C-O single bond of the

alkoxide

500 - 700 Al-O stretching
Aluminum-oxygen bonds in the

Al-O-C linkage

~3400 (if present) O-H stretching (broad)
Indicates presence of water or

sec-butanol (hydrolysis)

The broadness and complexity of the Al-O stretching region can provide qualitative information

about the presence of different types of aluminum-oxygen bonds (terminal vs. bridging) in the

oligomeric structure.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions and is a key

technique for determining the molecular weight and degree of oligomerization of aluminum
sec-butoxide.

Sample Introduction: Due to its low volatility, aluminum sec-butoxide is typically introduced

into the mass spectrometer using a direct insertion probe.

Ionization: Electron ionization (EI) is a common method.

Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass spectrum of aluminum sec-butoxide is expected to show peaks corresponding to

various oligomeric species and their fragments. While specific fragmentation patterns for

aluminum sec-butoxide are not readily available, studies on other aluminum alkoxides

confirm the presence of dimeric, trimeric, and even tetrameric ions in the gas phase. The
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fragmentation would likely involve the loss of sec-butoxy groups, ethene, and other small

molecules. The observation of ions with m/z values significantly higher than the monomeric

molecular weight (246.32 g/mol ) is direct evidence of oligomerization.

Proposed Chemical Structure and Visualization
Based on the collective experimental evidence, aluminum sec-butoxide does not exist as a

simple monomer. In non-coordinating solvents and in the solid and gas phases, it is proposed

to exist predominantly as oligomers, with dimeric and trimeric species being likely. The

aluminum centers in these oligomers are typically four- or five-coordinate, achieving this

through bridging sec-butoxy ligands.

The following diagrams, generated using the DOT language, illustrate the proposed monomeric

unit and a plausible dimeric structure.

Monomeric Unit of Aluminum sec-butoxide
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Fig. 1: Monomeric unit of aluminum sec-butoxide.
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Proposed Dimeric Structure of Aluminum sec-butoxide
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Fig. 2: Proposed dimeric structure with bridging sec-butoxy groups.

Synthesis and Reactivity
A common laboratory synthesis of aluminum sec-butoxide involves the reaction of aluminum

metal with sec-butanol.

Aluminum Metal

Reaction with sec-Butanol

 Catalyst (e.g., I₂, HgCl₂)

Aluminum sec-butoxide + H₂ (gas)

sec-Butanol

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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